molecular formula C14H8ClNO6 B6409588 3-(3-Carboxy-4-chlorophenyl)-5-nitrobenzoic acid, 95% CAS No. 1261967-17-2

3-(3-Carboxy-4-chlorophenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6409588
CAS RN: 1261967-17-2
M. Wt: 321.67 g/mol
InChI Key: SSBXQRPKLORVJP-UHFFFAOYSA-N
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Description

3-(3-Carboxy-4-chlorophenyl)-5-nitrobenzoic acid (3-CCN-5-NPA) is a chemical compound with a molecular formula of C9H5ClNO4. It is a crystalline solid with a melting point of 202-203°C and a density of 1.632 g/cm3. 3-CCN-5-NPA is a highly reactive compound that has found many uses in scientific research. It is used as a reagent in various organic synthesis reactions and as a starting material for the synthesis of a variety of other compounds. In addition, 3-CCN-5-NPA has been used in the study of biochemical and physiological processes, as well as in the development of new drugs and other medical treatments.

Scientific Research Applications

3-(3-Carboxy-4-chlorophenyl)-5-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as 3-nitro-4-chlorobenzene and 3-nitro-4-chlorobenzaldehyde. It has also been used in the study of biochemical and physiological processes, such as the metabolism of drugs and other substances. In addition, 3-(3-Carboxy-4-chlorophenyl)-5-nitrobenzoic acid, 95% has been used in the development of new drugs, as well as in the study of the mechanism of action of existing drugs.

Mechanism of Action

The mechanism of action of 3-(3-Carboxy-4-chlorophenyl)-5-nitrobenzoic acid, 95% is not fully understood. However, it is known to be a highly reactive compound that can be used in a variety of chemical reactions. It has been suggested that 3-(3-Carboxy-4-chlorophenyl)-5-nitrobenzoic acid, 95% may act as a catalyst in certain biochemical and physiological processes, although the exact mechanism is not yet known.
Biochemical and Physiological Effects
3-(3-Carboxy-4-chlorophenyl)-5-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. In addition, 3-(3-Carboxy-4-chlorophenyl)-5-nitrobenzoic acid, 95% has been shown to have anti-inflammatory and analgesic effects, as well as to possess antioxidant properties. It has also been found to have an inhibitory effect on the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

3-(3-Carboxy-4-chlorophenyl)-5-nitrobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a highly reactive compound that can be used in a variety of organic synthesis reactions. Additionally, 3-(3-Carboxy-4-chlorophenyl)-5-nitrobenzoic acid, 95% is relatively easy to obtain and is relatively stable in aqueous solution. However, 3-(3-Carboxy-4-chlorophenyl)-5-nitrobenzoic acid, 95% is also a highly toxic compound and should be handled with care.

Future Directions

Given its wide range of applications, 3-(3-Carboxy-4-chlorophenyl)-5-nitrobenzoic acid, 95% has the potential to be used in a variety of new ways. Further research is needed to better understand the biochemical and physiological effects of 3-(3-Carboxy-4-chlorophenyl)-5-nitrobenzoic acid, 95% and to develop new methods for its synthesis and use in laboratory experiments. Additionally, further research is needed to explore the potential therapeutic uses of 3-(3-Carboxy-4-chlorophenyl)-5-nitrobenzoic acid, 95%, such as in the treatment of cancer and other diseases. Finally, research is needed to develop safer methods for the handling and storage of 3-(3-Carboxy-4-chlorophenyl)-5-nitrobenzoic acid, 95% in order to reduce the risk of exposure to this potentially hazardous compound.

Synthesis Methods

3-(3-Carboxy-4-chlorophenyl)-5-nitrobenzoic acid, 95% can be synthesized through a series of reactions starting with the reaction of 4-chlorobenzaldehyde and nitrobenzene in the presence of aqueous sodium hydroxide. This reaction produces 3-chloro-5-nitrobenzoic acid, which is then reacted with sodium bicarbonate to form 3-(3-carboxy-4-chlorophenyl)-5-nitrobenzoic acid. The reaction is typically performed in aqueous solution, and the product is isolated by filtration and recrystallization.

properties

IUPAC Name

5-(3-carboxy-5-nitrophenyl)-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO6/c15-12-2-1-7(6-11(12)14(19)20)8-3-9(13(17)18)5-10(4-8)16(21)22/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBXQRPKLORVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691725
Record name 4-Chloro-5'-nitro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Carboxy-4-chlorophenyl)-5-nitrobenzoic acid

CAS RN

1261967-17-2
Record name 4-Chloro-5'-nitro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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